molecular formula C6H8O4 B217496 3-Methylitaconate CAS No. 102714-66-9

3-Methylitaconate

Cat. No.: B217496
CAS No.: 102714-66-9
M. Wt: 144.12 g/mol
InChI Key: NRSMWHGLCNBZSO-DUXPYHPUSA-N
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Description

3-Methylitaconate, also known as 2-methylene-3-methylsuccinate, is a key metabolic intermediate in the bacterial degradation of nicotinic acid. It plays an essential role in the nicotinate and nicotinamide metabolism pathway in anaerobic bacteria such as Eubacterium barkeri . This compound is the specific substrate for the enzyme this compound-Δ-isomerase (EC 5.3.3.6), which catalyzes its reversible isomerization to 2,3-dimethylmaleate . The study of this isomerization reaction has provided significant insights into enzyme mechanisms, as the crystal structure of the isomerase reveals a diaminopimelate epimerase fold and identifies putative catalytic residues, including Lys62 and Cys96 . Furthermore, this compound is the product of the coenzyme B12-dependent 2-methyleneglutarate mutase, an enzyme that catalyzes a complex carbon skeleton rearrangement . Research into this mutase and its radical-based mechanism is fundamental for understanding the broader family of adenosylcobalamin-dependent enzymes. As such, this compound is an invaluable compound for researchers in the fields of enzymology, microbial metabolism, and radical biochemistry. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-ethylidenebutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSMWHGLCNBZSO-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CC(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347631
Record name (E)-Ethylidenesuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102714-66-9, 144368-21-8
Record name 3-Methylitaconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Ethylidenesuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 3 Methylitaconate

Biosynthesis Pathways in Prokaryotic Systems

The primary known pathway involving 3-methylitaconate (B134155) in prokaryotes is the nicotinate (B505614) fermentation pathway observed in anaerobic bacteria.

Nicotinate Fermentation Pathway in Anaerobic Bacteria (e.g., Eubacterium barkeri)

Role of Coenzyme B12-Dependent 2-Methyleneglutarate (B1258928) Mutase

A pivotal enzyme in the early stages of nicotinate catabolism is the coenzyme B12-dependent 2-methyleneglutarate mutase nih.govnih.govuni-marburg.de. This enzyme catalyzes the reversible rearrangement of 2-methyleneglutarate into (R)-3-methylitaconate uni-marburg.deexpasy.org. This carbon skeleton rearrangement is essential for channeling the nicotinate-derived intermediates towards the subsequent steps of the fermentation pathway nih.govnih.gov. The mutase's reliance on coenzyme B12 highlights the importance of this cofactor in radical-mediated biochemical transformations uni-marburg.de.

Function of this compound Isomerase (Mii) in Nicotinate Catabolism

Following its formation by 2-methyleneglutarate mutase, (R)-3-methylitaconate is acted upon by this compound isomerase (Mii), also known as methylitaconate Δ-isomerase (EC 5.3.3.6) nih.govrhea-db.orguniprot.orgexpasy.orgrcsb.org. This enzyme catalyzes the reversible isomerization of (R)-3-methylitaconate into 2,3-dimethylmaleate nih.govrhea-db.orguniprot.orgrcsb.org. Mii is a critical component of the nicotinate fermentation pathway in E. barkeri, facilitating the conversion of one intermediate to another, thereby enabling the complete breakdown of nicotinate nih.govumich.edunih.govnih.govexpasy.orgnih.gov. While Mii primarily acts on (R)-3-methylitaconate, it also exhibits a very low isomerase activity with itaconate, converting it to citraconate nih.govuniprot.orgrcsb.org. The enzyme is classified as an isomerase, specifically an intramolecular oxidoreductase that transposes carbon-carbon double bonds wikipedia.org.

Identification of this compound Isomerase in Other Bacterial Species (e.g., Marinobacter salarius)

While the nicotinate fermentation pathway and the enzymes involved, including this compound isomerase (Mii), are well-characterized in Eubacterium barkeri, research has also explored the presence of similar enzymes in other bacterial species. Studies have identified proteins with structural similarities and potential functional homology to Mii in various microorganisms. For instance, the enzyme PrpF, which is structurally related to Mii, has been investigated in Shewanella oneidensis and is proposed to catalyze similar isomerization reactions nih.govresearchgate.net. Although direct identification of Mii in Marinobacter salarius is not explicitly detailed in the provided search results, the broader distribution of enzymes with similar folds and functions across different bacterial phyla suggests that such isomerases might be present in other species involved in related metabolic processes.

Interconversion and Isomerization Reactions Involving this compound

The primary interconversion reaction involving this compound is its isomerization to 2,3-dimethylmaleate, catalyzed by this compound isomerase (Mii) nih.govrhea-db.orguniprot.orgexpasy.orgrcsb.org. This reaction is reversible, meaning 2,3-dimethylmaleate can also be converted back to (R)-3-methylitaconate by Mii under appropriate conditions nih.govuniprot.org. This isomerization involves the shifting of a double bond and a methyl group, transforming a methylene (B1212753) succinate (B1194679) derivative into a dimethyl maleate (B1232345) derivative nih.govrcsb.org. The enzyme Mii belongs to the class of isomerases that catalyze the transposition of carbon-carbon double bonds wikipedia.org. The catalytic mechanism is thought to involve specific amino acid residues in the active site, such as cysteine and lysine (B10760008), which facilitate proton transfer steps essential for the rearrangement nih.govrcsb.orgacs.org. While Mii's primary role is in the nicotinate fermentation pathway, its ability to catalyze similar reactions with other substrates, like itaconate, indicates a broader potential for C=C bond isomerization reactions within microbial metabolism nih.govuniprot.orgrcsb.org.

Mii-Catalyzed Isomerization of Itaconate to Citraconate

Beyond its primary role in methyl itaconate metabolism, the this compound-Δ-isomerase (Mii) also exhibits catalytic activity towards itaconate itself. Mii can catalyze the isomerization of itaconate (methylenesuccinate) to citraconate (methylmaleate). However, this activity is significantly less efficient compared to its conversion of (R)-3-methylitaconate, characterized by a roughly 10-fold higher Km and over 1000-fold lower kcat nih.govacs.orgrhea-db.org. This suggests that while Mii possesses promiscuous activity towards itaconate, its primary biological function is directed towards its methylated substrate.

Table 2: Mii-Catalyzed Isomerization of Itaconate

EnzymeSubstrateProductKinetic Parameters (Relative)
This compound-Δ-isomerase (Mii)ItaconateCitraconateKm: ~10x higher, kcat: >1000x lower

Related Biosynthetic Routes and Putative Bioconversion Pathways

The study of this compound is often intertwined with research on itaconate biosynthesis and metabolism, particularly concerning enzymes belonging to the PrpF family, which share structural and functional similarities with Mii.

In Ustilago maydis : The phytopathogenic fungus Ustilago maydis produces itaconic acid through an alternative pathway compared to Aspergillus terreus. Instead of direct decarboxylation of cis-aconitate, U. maydis utilizes trans-aconitate as an intermediate. This pathway involves a cytosolic aconitate-Δ-isomerase (Adi1), which belongs to the PrpF family of proteins, to convert cis-aconitate to trans-aconitate. Subsequently, trans-aconitate is decarboxylated to itaconate by a novel enzyme, trans-aconitate decarboxylase (Tad1) nih.govresearchgate.netacs.orgbiorxiv.org. While this pathway directly produces itaconate, the involvement of PrpF family enzymes highlights conserved mechanisms in dicarboxylic acid metabolism that are related to Mii's functional domain nih.govresearchgate.net. Gene disruption studies in U. maydis have shown that a gene encoding a PrpF family protein (UMAG_11778), similar to Mii, is essential for itaconate production, underscoring the importance of this protein family researchgate.netnih.govrwth-aachen.de.

In Aspergillus niger : Research into Aspergillus niger has explored its capacity for itaconate bioconversion. Transcriptome analysis has identified putative pathways involved in itaconate metabolism, including one where itaconate might be converted into 1-methyl itaconate by the enzyme trans-aconitate methyltransferase (TmtA) d-nb.inforesearchgate.netnih.gov. Deletion of tmtA in A. niger led to a significant reduction in heterologous itaconate production, suggesting a role for TmtA in either itaconate production or its subsequent metabolism. This indicates that enzymes related to methyl itaconate transformation exist within fungal metabolic networks, even if their primary role is in itaconate processing d-nb.inforesearchgate.netnih.gov.

Table 3: Itaconate and Methyl Itaconate Related Pathways in Microorganisms

OrganismPathway/MetaboliteKey Enzymes/GenesRole/Context
Ustilago maydisItaconate biosynthesis via trans-aconitateAdi1 (Aconitate-Δ-isomerase), Tad1 (Trans-aconitate decarboxylase), UMAG_11778 (PrpF family)Conversion of cis-aconitate to trans-aconitate, then to itaconate. UMAG_11778 is essential for itaconate production.
Aspergillus nigerItaconate bioconversion to 1-methyl itaconateTmtA (Trans-aconitate methyltransferase)Putative conversion of itaconate to 1-methyl itaconate; deletion of tmtA affects itaconate production.

Proteins belonging to the PrpF family are recognized for their role in catalyzing isomerizations, particularly in pathways involving methyl-substituted dicarboxylic acids and aconitate metabolism. The this compound-Δ-isomerase (Mii) from E. barkeri is a prime example of this family, catalyzing the conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate nih.govrhea-db.orgnih.gov. In Ustilago maydis, the aconitate-Δ-isomerase (Adi1) is also a member of the PrpF family and is crucial for the biosynthesis of itaconate via the trans-aconitate intermediate nih.govresearchgate.net.

The PrpF protein from Shewanella oneidensis, for instance, has been studied for its structural and mechanistic similarities to Mii, suggesting a conserved catalytic mechanism for isomerizations nih.govresearchgate.net. These enzymes often share a common structural fold, the "diaminopimelate epimerase fold," enabling them to perform allylic isomerizations nih.govnih.govresearchgate.net. The broad distribution of PrpF homologs across various organisms points to the evolutionary significance of this fold as a template for catalyzing such isomerizations nih.gov. In the context of itaconate metabolism, PrpF family proteins are implicated in pathways that either produce itaconate or process related isomers, linking them to the broader metabolic network where this compound also resides nih.govresearchgate.netu-tokyo.ac.jp.

Table 4: PrpF Family Proteins in Itaconate/Methylitaconate Metabolism

Protein FamilyRelated EnzymesKnown Functions/SubstratesOrganisms
PrpF familyMii (this compound-Δ-isomerase)Isomerization of (R)-3-methylitaconate to 2,3-dimethylmaleate; isomerization of itaconate to citraconate (less efficient)Eubacterium barkeri
PrpF familyAdi1 (Aconitate-Δ-isomerase)Isomerization of cis-aconitate to trans-aconitateUstilago maydis
PrpF familyPrpF (2-Methylaconitate cis-trans-isomerase)Isomerization of 2-methylaconitate isomersShewanella oneidensis
PrpF familyUMAG_11778 (related to Mii)Essential for itaconate productionUstilago maydis

Compound List:

this compound

Itaconate

Citraconate

(R)-3-Methylitaconate

2,3-Dimethylmaleate

Cis-aconitate

Trans-aconitate

1-Methyl itaconate

Structural and Functional Characterization of this compound-Δ-Isomerase (Mii)

This compound-Δ-isomerase (Mii) is an enzyme that plays a pivotal role in the nicotinate fermentation pathway in the anaerobic soil bacterium Eubacterium barkeri. nih.gov It catalyzes the reversible isomerization of (R)-3-methylitaconate to 2,3-dimethylmaleate. nih.gov The enzyme can also convert itaconate to citraconate, albeit with a much lower catalytic efficiency. nih.gov

The crystal structure of Mii from E. barkeri has been determined, revealing significant details about its architecture. nih.gov The enzyme belongs to the diaminopimelate epimerase (DAP epimerase) fold family, a group of isomerases sharing a common structural framework. nih.govresearchgate.net The monomeric unit of Mii consists of 380 amino acid residues and is organized into two distinct domains with a similar α/β-fold topology. nih.gov The active site is located in a cleft formed between these two domains. nih.gov

In its crystalline form, Mii exists as a tetramer, with the four molecules arranged with 222 symmetry in their N-terminal domains. nih.gov The C-terminal domains, however, exhibit different orientations relative to the N-terminal domains, leading to a "closed" conformation in one molecule and two different "open" conformations in others, while the C-terminal domain of the fourth molecule is disordered. nih.gov This structural flexibility may be important for its catalytic function.

Site-directed mutagenesis and structural analysis have identified several key amino acid residues believed to be essential for the catalytic activity of Mii. nih.govresearchgate.net The active site architecture is characterized by the presence of Lys62, Cys96, His300, and Ser17 (numbering according to Mii). nih.govresearchgate.net These residues are strategically positioned to participate in the chemical transformation of the substrate. nih.gov

The proposed catalytic mechanism for Mii involves a deprotonation-protonation sequence, characteristic of an allylic isomerization. nih.govacs.org The reaction is initiated when the thiolate form of Cys96 deprotonates the C3 carbon of (R)-3-methylitaconate. nih.govresearchgate.net This step generates a resonance-stabilized allylic carbanion intermediate. nih.gov Subsequently, the now-protonated Cys96 (as a thiol) donates a proton to the methylene carbon of this intermediate, completing the isomerization to 2,3-dimethylmaleate. nih.govresearchgate.net This mechanism is a classic example of acid-base catalysis in enzyme-mediated reactions. acs.org

Mechanistic Investigations of Coenzyme B12-Dependent 2-Methyleneglutarate Mutase

2-methyleneglutarate mutase is another critical enzyme in the nicotinate fermentation pathway, catalyzing the reversible rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate. uni-marburg.deoup.com This reaction is dependent on coenzyme B12 (adenosylcobalamin), a complex organometallic cofactor. uni-marburg.denih.gov

The precise mechanism by which the carbon skeleton of 2-methyleneglutarate is rearranged remains a subject of active investigation, with two primary hypotheses being considered:

Fragmentation-Recombination Mechanism: This mechanism, similar to that proposed for glutamate (B1630785) mutase, suggests that the substrate radical undergoes fragmentation into smaller radical and non-radical pieces. oup.com These fragments then recombine in a different orientation to form the product radical before a hydrogen atom is returned from the cofactor. oup.com Evidence for a transient conversion of the exo-methylene group into a methylene radical, which would be consistent with this mechanism, has been observed. oup.com

Addition-Elimination Mechanism: An alternative proposal involves the addition of the substrate-derived radical to the cobalt center of the cofactor, followed by an elimination step that leads to the rearranged product. oup.com Theoretical studies have been conducted to explore the feasibility of this pathway. acs.org The inhibition of the enzyme by certain substrate analogs has been analyzed in the context of both the addition-elimination and fragmentation-recombination mechanisms. nih.gov

Coenzyme B12 plays a central and indispensable role in the catalytic cycle of 2-methyleneglutarate mutase. The initial step of the reaction involves the homolytic cleavage of the cobalt-carbon bond of the coenzyme. nih.govjournals.co.za This homolysis is triggered by the binding of the substrate and generates two radical species: a cob(II)alamin species and a 5'-deoxyadenosyl radical. journals.co.zanih.gov

The highly reactive 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the substrate, 2-methyleneglutarate, to form 5'-deoxyadenosine (B1664650) and a substrate radical. journals.co.za This substrate radical is the species that undergoes the carbon skeleton rearrangement. journals.co.za After the rearrangement to the product radical, the product radical abstracts a hydrogen atom from the 5'-deoxyadenosine to yield the final product, (R)-3-methylitaconate, and regenerate the 5'-deoxyadenosyl radical. journals.co.za The catalytic cycle is completed when the 5'-deoxyadenosyl radical recombines with the cob(II)alamin to reform the active coenzyme B12. journals.co.za The presence of an oxygen-sensitive Co(II) species during catalysis has been detected by EPR spectroscopy, providing experimental support for this radical-based mechanism. nih.gov

Enzymology and Mechanistic Studies of 3 Methylitaconate Interconverting Enzymes

Enzymatic Mechanisms

Isotopic labeling is a powerful technique for unraveling the intricate mechanisms of enzyme-catalyzed reactions. By replacing an atom at a specific position within a substrate molecule with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can trace the fate of atoms through a reaction, probe the stereochemistry of transformations, and identify rate-limiting steps. nih.govgoogle.com This approach has been particularly insightful in studying the enzymes that interconvert 3-methylitaconate (B134155), providing critical evidence for proposed reaction pathways.

The primary enzymes involved in the interconversion of this compound are this compound-Δ-isomerase and 2-methyleneglutarate (B1258928) mutase. Isotopic studies, especially with deuterated substrates and solvents, have been fundamental to understanding their distinct mechanisms.

This compound-Δ-Isomerase (Mii)

This compound-Δ-isomerase (Mii) catalyzes the reversible isomerization of (R)-3-methylitaconate to 2,3-dimethylmaleate, a key step in the nicotinate (B505614) fermentation pathway in anaerobic bacteria like Eubacterium barkeri. acs.orgasm.org The reaction involves the migration of a double bond. Mechanistic studies on analogous isomerases rely heavily on isotopic labeling to determine the stereochemistry of proton transfer events.

For instance, in a conceptually similar proton transfer reaction catalyzed by the enzyme LigU, conducting the reaction in deuterium oxide (D₂O) as the solvent led to the incorporation of a single deuterium atom exclusively into the pro-S position of the product. core.ac.uk This type of experiment is crucial for mapping the precise stereochemical course of the enzymatic reaction and identifying the roles of active site residues that act as proton donors or acceptors. While specific deuterated substrate studies for Mii are not extensively detailed in the provided context, the principles derived from related enzymes underscore the methodology's importance. The mechanism is proposed to proceed via a deprotonation-protonation sequence. acs.org

2-Methyleneglutarate Mutase

This adenosylcobalamin (coenzyme B₁₂)-dependent enzyme catalyzes the complex carbon skeleton rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate. acs.org The mechanism is radical-based, initiated by the homolysis of the coenzyme B₁₂ cobalt-carbon bond to generate a 5'-deoxyadenosyl radical. oup.com This radical then abstracts a hydrogen atom from the substrate, initiating the rearrangement.

Isotopic labeling has been instrumental in distinguishing between two plausible mechanisms for the rearrangement of the substrate radical to the product radical: an "addition-elimination" pathway involving a cyclopropylcarbinyl radical intermediate and a "fragmentation-recombination" pathway where an acrylate (B77674) radical dissociates and then re-adds. acs.org

Furthermore, studies on related coenzyme B₁₂-dependent mutases demonstrate the power of using deuterated substrates to measure kinetic isotope effects (KIEs). A large KIE, where the reaction rate significantly decreases upon substitution of hydrogen with deuterium, indicates that the C-H bond cleavage is a rate-limiting step in the catalytic cycle. oup.com For example, stereospecific substitution of the 3-Re-methylene hydrogen with deuterium in the substrate for methylmalonyl-CoA mutase resulted in a large isotope effect, D(kcat/Km) of approximately 7. oup.com Unusually high isotope effects observed in enzymes like methylmalonyl-CoA mutase (a primary deuterium isotope effect of 35.6) have been attributed to quantum tunneling, where the hydrogen atom passes through the activation barrier rather than over it. schoolbag.info

The table below summarizes key findings from isotopic labeling studies on enzymes related to this compound metabolism, illustrating the types of insights gained.

Table 1: Summary of Isotopic Labeling Studies on this compound and Related Enzymes

EnzymeIsotope/Labeled CompoundExperiment TypeKey Finding/Mechanistic InsightReference(s)
LigU (Model for Isomerase) D₂O (Solvent)Stereochemical AnalysisReaction in D₂O showed deuterium incorporation exclusively at the pro-S position, defining the stereochemistry of proton transfer. core.ac.uk
2-Methyleneglutarate Mutase 2-MethyleneglutarateMechanistic InvestigationInvestigated the rotation of the exo-methylene group of the product, (R)-3-methylitaconate, to probe the radical mechanism and distinguish between addition-elimination and fragmentation-recombination pathways. acs.org
Methylmalonyl-CoA Mutase Deuterated SubstrateKinetic Isotope Effect (KIE)A large KIE (D(kcat/Km) ≈ 7) was observed, indicating that C-H bond abstraction by the 5'-deoxyadenosyl radical is a rate-limiting step. oup.comoup.com
Methylmalonyl-CoA Mutase (CD₃)methylmalonyl-CoAKinetic Isotope Effect (KIE)An exceptionally large primary deuterium isotope effect (35.6) suggested the occurrence of quantum tunneling for the hydrogen atom transfer step. schoolbag.info
Glutamate (B1630785) Mutase Tritiated Coenzyme B₁₂; Deuterated SubstrateTracer & KIE StudiesDemonstrated hydrogen transfer between the coenzyme and substrate. ias.ac.in Measurement of primary isotope effects helped to show that C-H bond breaking steps are partially rate-limiting. ias.ac.in

Metabolic Interconnections and Regulatory Mechanisms Involving 3 Methylitaconate

Cross-talk with Central Carbon Metabolism and the Tricarboxylic Acid (TCA) Cycle

3-Methylitaconate (B134155) is a metabolite that intersects with central carbon metabolism, particularly in the context of specific fermentation pathways. In the anaerobic bacterium Eubacterium barkeri, this compound is an intermediate in the fermentation of nicotinate (B505614). nih.govresearchgate.net This pathway ultimately degrades nicotinate into products like pyruvate (B1213749) and propionate (B1217596), which can then enter central metabolic routes. nih.govresearchgate.net The conversion of 2-methyleneglutarate (B1258928) to (R)-3-methylitaconate is a key step in this process, representing a carbon skeleton rearrangement that facilitates further breakdown. oup.com This positions this compound as a crucial link between the catabolism of specific compounds like nicotinate and the core TCA cycle.

While not a direct intermediate of the canonical TCA cycle in most organisms, its precursor in certain pathways, itaconate, is derived from the TCA cycle intermediate cis-aconitate. researchgate.netresearchgate.net In the fungus Ustilago maydis, itaconic acid is produced from the TCA cycle intermediate cis-aconitate via trans-aconitate, a process involving the enzyme aconitate-Δ-isomerase (Adi1). researchgate.net The production of itaconate and its derivatives, therefore, represents a shunt from the TCA cycle. researchgate.netnih.gov The diversion of cis-aconitate to form itaconate can impact the flux through the TCA cycle. researchgate.net For instance, in macrophages, the production of itaconate from cis-aconitate by the enzyme immune-responsive gene 1 (IRG1) can lead to a disruption of the Krebs cycle. researchgate.net

Furthermore, itaconate itself can influence the TCA cycle by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH), which catalyzes the oxidation of succinate to fumarate (B1241708). mdpi.comresearchgate.net This inhibition leads to an accumulation of succinate, a key TCA cycle intermediate. mdpi.com While this effect is primarily attributed to itaconate, the structural similarity of this compound suggests potential for similar interactions, although this is less studied. The accumulation of TCA cycle intermediates due to such inhibition can have wide-ranging effects on cellular metabolism and signaling. mdpi.com

Influence on Succinate and Coenzyme A Metabolism

The metabolism of itaconate and its derivatives is closely linked to succinate and coenzyme A (CoA) metabolism. Itaconate is a known inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II, leading to the accumulation of succinate. mdpi.comresearchgate.net This inhibitory effect is due to the structural similarity between itaconate and succinate.

Itaconate can be activated to itaconyl-CoA. mdpi.comfoodb.ca This conversion is an important step in its metabolism and allows it to interact with CoA-dependent pathways. For example, in some metabolic processes, itaconate is first activated to itaconyl-CoA by a succinate-activating enzyme, which can then be further metabolized. foodb.ca Studies have shown that itaconate exposure can alter the levels of various CoA species in cells. mdpi.com

Metabolic studies have demonstrated that itaconate acts as a metabolic regulator of SDH activity, and these effects ripple through the metabolic network to affect TCA cycle, amino acid, and fatty acid metabolism. mdpi.com The accumulation of succinate resulting from SDH inhibition can have significant downstream consequences for cellular energy production and signaling.

Modulation of Propionate Metabolism

This compound is a key intermediate in the fermentation of nicotinate to propionate in Clostridium barkeri. oup.com In this pathway, 2-methyleneglutarate is converted to (R)-3-methylitaconate, which is then further metabolized. oup.com This highlights a direct role for this compound in a pathway that produces propionate.

Furthermore, itaconate has been shown to influence propionate metabolism through its effects on methylmalonyl-CoA mutase (MUT). mdpi.com Itaconate is metabolized to itaconyl-CoA, which can inactivate mitochondrial coenzyme B12, a necessary cofactor for MUT activity. mdpi.com The decrease in MUT activity leads to an impact on propionate metabolism. mdpi.com This is evidenced by the observation that itaconate can regulate propionate metabolism via the inhibition of MUT flux. mdpi.com In the context of propionate catabolism in some bacteria, such as Salmonella enterica, the 2-methylcitric acid cycle is utilized, which involves intermediates that are structurally related to this compound. sigmaaldrich.com

Transcriptional and Post-translational Regulation of Related Enzymes and Pathways

The presence and metabolism of itaconate and its derivatives can trigger both transcriptional and post-translational regulatory mechanisms affecting various enzymes and pathways.

Transcriptional Regulation: Itaconate has been identified as a transcriptional modulator. In plants like Arabidopsis, itaconate treatment leads to significant changes in gene expression, with hundreds of genes being either induced or repressed. nih.gov These differentially expressed genes are involved in critical pathways such as central carbon metabolism, phytohormone signaling, and oxidative stress response. nih.gov For instance, itaconate treatment in Arabidopsis roots resulted in the upregulation of genes involved in the response to stress and metabolic processes. nih.gov

In mammalian macrophages, itaconate can activate the transcription factor Nrf2. researchgate.netnih.gov This occurs through the alkylation of cysteine residues on the protein KEAP1, which is a negative regulator of Nrf2. researchgate.netnih.gov The activation of Nrf2 leads to the expression of downstream genes with antioxidant and anti-inflammatory functions. researchgate.net Furthermore, itaconate can induce the expression of Activating Transcription Factor 3 (ATF3), which in turn can modulate inflammatory responses. researchgate.netfrontiersin.org In some bacteria, genes involved in pathways that include this compound, such as the nicotinate catabolism pathway in Eubacterium barkeri and the protocatechuate 4,5-cleavage pathway, are organized in gene clusters and their expression is co-regulated. nih.govasm.org For example, in Eubacterium barkeri, a 23.2-kb gene cluster encodes all nine enzymes for nicotinate fermentation. nih.govpnas.org

Post-translational Regulation: Itaconate and its derivatives can directly modify proteins through post-translational modifications. The electrophilic nature of the α,β-unsaturated carboxylic acid structure in itaconate allows it to react with cysteine residues on proteins via a Michael addition. nih.gov This process, termed alkylation or more specifically 2,3-dicarboxypropylation, can alter the function of the modified proteins. nih.gov A key example is the alkylation of KEAP1, which leads to the activation of Nrf2 as mentioned above. researchgate.netnih.gov This covalent modification of proteins is a significant mechanism by which itaconate exerts its biological effects. nih.gov

The enzyme this compound-Δ-isomerase (Mii), which catalyzes the conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate in Eubacterium barkeri, has a specific active site architecture involving key amino acid residues like Lys62, Cys96, and His300 that are crucial for its catalytic activity. nih.gov This highlights the structural basis for enzyme function in the metabolism of this compound.

Biological Functions and Cellular Roles of 3 Methylitaconate

Involvement in Cellular Metabolic Reprogramming and Bioenergetics

Cellular metabolic reprogramming is a critical process that allows cells to adapt to their energetic and biosynthetic needs under various physiological and pathological conditions. nih.gov In immune cells, particularly macrophages, metabolic shifts are fundamental to their activation and function. frontiersin.org Upon activation, macrophages undergo significant metabolic changes, including alterations in the tricarboxylic acid (TCA) cycle, to support their inflammatory or anti-inflammatory roles. frontiersin.org

Itaconate, the parent compound of 3-Methylitaconate (B134155), is a key player in this metabolic reprogramming. researchgate.net It is produced by the diversion of the TCA cycle intermediate cis-aconitate. nih.gov This production leads to significant shifts in cellular metabolism, including the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the TCA cycle and electron transport chain. researchgate.netnih.gov This inhibition results in the accumulation of succinate, which can influence inflammatory signaling. researchgate.net Given the structural similarity, this compound is also implicated in these processes, influencing cellular bioenergetics by modulating key metabolic enzymes and pathways.

Immunometabolic Regulation in Innate Immune Cells

The interplay between metabolism and immune function, termed immunometabolism, is crucial for the effective functioning of innate immune cells like macrophages. frontiersin.org Itaconate and its derivatives are central to this regulation, acting as key signaling molecules that modulate immune responses. ontosight.ai

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. cusabio.com This polarization is tightly linked to their metabolic state. frontiersin.org M1 macrophages, which are crucial for host defense against pathogens, are characterized by a metabolic shift towards glycolysis. frontiersin.org

Itaconate has been shown to influence macrophage polarization. e-century.us While some studies suggest it promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, its precise role is complex and may be context-dependent. e-century.us This modulation of macrophage polarization is a key aspect of its immunoregulatory function, helping to control inflammation and promote tissue repair. cusabio.com As a derivative, this compound is expected to have similar effects on macrophage activation and polarization, contributing to the fine-tuning of the immune response.

A hallmark of the inflammatory response is the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor (TNF), and Interleukin-6 (IL-6). nih.gov The regulation of these cytokines is critical to prevent excessive inflammation and tissue damage. Itaconate and its derivatives have been shown to be potent modulators of pro-inflammatory cytokine production. researchgate.net

Research has demonstrated that itaconate can inhibit the production of IL-1β, TNF, and IL-6 in activated macrophages. researchgate.netresearchgate.net For instance, itaconate has been found to significantly reduce the lipopolysaccharide (LPS)-induced production of IL-1β. nih.gov This inhibitory effect on cytokine production is a key mechanism through which itaconate exerts its anti-inflammatory effects. This compound, as a related compound, is also anticipated to participate in the regulation of these critical inflammatory mediators.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, plays a significant role in inflammation and tissue injury. nih.gov Redox homeostasis, the maintenance of this balance, is therefore crucial for cellular health. nih.gov

Itaconate has been identified as a key regulator of the oxidative stress response. nih.gov It can decrease the production of ROS in macrophages, in part by inhibiting SDH, which is a source of mitochondrial ROS. nih.gov Furthermore, itaconate can activate antioxidant pathways, further contributing to the maintenance of redox homeostasis. e-century.us The influence of this compound on these pathways is an active area of investigation, with the expectation that it also contributes to the cellular defense against oxidative damage.

Molecular Mechanisms of Immunomodulation

The immunomodulatory effects of itaconate and its derivatives are mediated through the activation of specific transcription factors that control the expression of genes involved in inflammation and antioxidant defense.

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, inducing the expression of a wide array of cytoprotective genes. e-century.us Activating Transcription Factor 3 (ATF3) is another key transcription factor involved in the negative regulation of inflammation. nih.gov

Itaconate is a known activator of Nrf2. researchgate.net It achieves this by modifying cysteine residues on Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization and nuclear translocation. researchgate.net Once in the nucleus, Nrf2 drives the expression of antioxidant and anti-inflammatory genes. cusabio.com

Furthermore, itaconate can induce the expression of ATF3. e-century.usnih.gov ATF3, in turn, can inhibit the expression of pro-inflammatory cytokines like IL-6 by targeting their transcriptional machinery. nih.gov The activation of both Nrf2 and ATF3 by itaconate highlights its multi-faceted approach to controlling inflammation. researchgate.netnih.gov Given its structural similarities, this compound is also being explored for its ability to activate these critical immunomodulatory transcription factors.

Table 1: Summary of Research Findings on this compound and Itaconate's Biological Roles

Biological Process Key Findings Relevant Molecules Citations
Metabolic Reprogramming Itaconate inhibits succinate dehydrogenase (SDH), leading to succinate accumulation and altered cellular bioenergetics. Itaconate, Succinate, SDH researchgate.netnih.gov
Macrophage Polarization Itaconate can promote the shift from a pro-inflammatory M1 to an anti-inflammatory M2 macrophage phenotype. M1 Macrophages, M2 Macrophages cusabio.come-century.us
Cytokine Production Itaconate and its derivatives inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF, and IL-6. IL-1β, TNF, IL-6 nih.govresearchgate.netresearchgate.net
Oxidative Stress Itaconate decreases reactive oxygen species (ROS) production and activates antioxidant pathways. ROS, SDH e-century.usnih.gov
Transcription Factor Activation Itaconate activates Nrf2 by modifying Keap1 and induces the expression of the anti-inflammatory transcription factor ATF3. Nrf2, Keap1, ATF3 researchgate.nete-century.usnih.gov

Activation of Transcription Factors (e.g., Nrf2, ATF3)

Alkylation of KEAP1 Cysteine Residues

Itaconate and its derivatives, such as 4-octyl itaconate (4-OI), function as electrophiles that can directly modify proteins by alkylating cysteine residues. nih.govrsc.org A critical target of this modification is the Kelch-like ECH-associated protein 1 (KEAP1), a key sensor for oxidative and electrophilic stress. nih.govrsc.orgphysiology.org Under normal conditions, KEAP1 binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), promoting its degradation. nih.govphysiology.org

The alkylation of specific cysteine residues on KEAP1 by itaconate derivatives disrupts this interaction. nih.govrsc.org This prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and anti-inflammatory genes. nih.govphysiology.org Studies have identified several cysteine residues on human KEAP1 that are alkylated by itaconate, including Cys151, Cys257, Cys273, Cys288, and Cys297. nih.gov This activation of the Nrf2 pathway is a central mechanism for the anti-inflammatory effects of itaconate and its derivatives. nih.gov

Table 1: KEAP1 Cysteine Residues Alkylated by Itaconate

Cysteine ResidueRole in Nrf2 RegulationReference
Cys151Principal sensor for electrophiles. nih.gov
Cys257Involved in Nrf2 activation. nih.gov
Cys273Target for alkylation leading to Nrf2 stabilization. nih.gov
Cys288Contributes to the release of Nrf2. nih.gov
Cys297Involved in the overall conformational change of KEAP1. nih.gov

Modulation of Inflammasome Activation (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. e-century.usnih.gov Itaconate and its derivatives have been identified as potent inhibitors of NLRP3 inflammasome activation. e-century.usnih.govoup.com This inhibition is specific to the NLRP3 inflammasome, as activation of other inflammasomes like AIM2 and NLRC4 is not affected. nih.gov

The mechanism of inhibition involves the direct modification of NLRP3 by itaconate. Specifically, the derivative 4-octyl itaconate has been shown to dicarboxypropylate cysteine 548 (C548) on NLRP3. nih.gov This modification prevents the crucial interaction between NLRP3 and NEK7, a necessary step for inflammasome activation. nih.gov Consequently, macrophages lacking the enzyme responsible for itaconate synthesis (Irg1-/-) exhibit increased NLRP3 activation. nih.gov This highlights itaconate as an endogenous regulator of the NLRP3 inflammasome. nih.gov

Table 2: Effects of Itaconate Derivatives on Inflammasome Activation

Itaconate DerivativeTarget InflammasomeMechanism of ActionOutcomeReference
4-Octyl itaconateNLRP3Alkylation of C548 on NLRP3, inhibiting NLRP3-NEK7 interaction.Inhibition of IL-1β and IL-18 release. nih.gov
ItaconateNLRP3Endogenous regulation.Reduced inflammation. nih.govsigmaaldrich.com

Regulation of Protein Modification (e.g., TET2, TFEB)

Beyond direct alkylation, itaconate metabolism is intertwined with the regulation of other protein modifiers. Itaconate can inhibit the activity of ten-eleven translocation (TET) enzymes, specifically TET2. e-century.us TET enzymes are involved in DNA demethylation and play a role in regulating the expression of inflammatory genes. e-century.us By inhibiting TET2, itaconate can modulate the epigenetic landscape and suppress the expression of pro-inflammatory cytokines. e-century.us

Furthermore, itaconate synthesis is linked to the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. e-century.usnih.gov TFEB can directly induce the transcription of Irg1, the gene encoding the enzyme that produces itaconate. nih.gov This creates a feedback loop where TFEB activation leads to increased itaconate production, which in turn can influence inflammatory responses. e-century.usnih.gov Itaconate itself can also activate TFEB by alkylating a specific cysteine residue (Cys212 in humans), which promotes its nuclear translocation and subsequent gene expression. e-century.us

Role in Host-Pathogen Interactions

The production of itaconate by immune cells is a key aspect of the host's defense against invading pathogens. Its antimicrobial effects are both direct and indirect, impacting microbial viability and growth.

Impact on Microbial Metabolism and Growth

Itaconate can directly inhibit the growth of certain bacteria by targeting key metabolic enzymes. One of the primary targets is isocitrate lyase, an essential enzyme in the glyoxylate (B1226380) shunt of many pathogenic bacteria, including Mycobacterium tuberculosis and Salmonella enterica. The glyoxylate shunt allows bacteria to utilize fatty acids as a carbon source, which is crucial for their survival within the host. By inhibiting this enzyme, itaconate disrupts bacterial metabolism and curtails their growth.

In some bacteria, such as Eubacterium barkeri, a specific enzyme called this compound-delta-isomerase is involved in the metabolism of this compound. nih.gov This suggests that certain microbes have evolved mechanisms to process itaconate-related compounds.

Indirect Antimicrobial Properties via Related Metabolites

The antimicrobial effects of itaconate are not solely due to the direct action of the molecule itself. The metabolic reprogramming induced by itaconate production in host cells can create an environment that is hostile to pathogens. For instance, the inhibition of succinate dehydrogenase (SDH) by itaconate leads to the accumulation of succinate, which can have downstream effects on the host cell's inflammatory and metabolic state, indirectly impacting pathogen survival. physiology.org

Furthermore, some studies suggest that other metabolites produced by host-associated bacteria, such as those from Bacillus halotolerans, can have antimicrobial properties. researchgate.net While not directly involving this compound, this highlights the broader context of metabolic interactions in host-pathogen dynamics.

Advanced Analytical and Methodological Approaches for 3 Methylitaconate Research

Isotope Tracing and Mass Spectrometry for Metabolic Profiling

Isotope tracing coupled with mass spectrometry is a powerful strategy for dissecting metabolic pathways involving 3-methylitaconate (B134155). nih.gov This approach allows for the high-throughput mapping of isotope-labeled metabolites while simultaneously profiling the broader metabolome. By introducing stable isotope tracers, such as ¹³C-labeled glucose or glutamine, into a biological system, researchers can track the incorporation of these isotopes into this compound and other related metabolites. nih.gov

Mass spectrometry is central to this technique, enabling the measurement of numerous metabolites at once. nih.gov High-resolution mass spectrometry can distinguish between metabolites with very small mass differences, which is crucial for separating isotopologues—molecules that differ only in their isotopic composition. nih.gov This capability allows for the precise tracking of labeled atoms through metabolic networks.

The data generated from these experiments can reveal the activity of specific pathways. nih.gov For instance, by analyzing the mass isotopomer distributions (MIDs) of this compound and its precursors, the flux through various metabolic routes can be quantified. This information is critical for understanding how cellular metabolism adapts under different conditions. Furthermore, this isotope-assisted approach enhances the characterization of unknown metabolites by providing their total number of carbon atoms, which significantly narrows down the possibilities for their chemical formulas.

Recent advancements have led to the development of software that can generate potential labeled isotopomers, facilitating the identification of metabolites from complex datasets. nih.gov This combination of experimental and computational tools provides a comprehensive view of metabolic regulation and has been instrumental in confirming the enhancement of specific biosynthetic pathways in various cellular models. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and stereochemistry of molecules like this compound. It is also used to investigate the mechanisms of enzymatic reactions in which it participates. ¹H and ¹³C NMR are the most common types used in organic chemistry. researchgate.net The chemical shift in an NMR spectrum provides information about the chemical environment of the nuclei. pressbooks.pub For instance, the deshielding of protons adjacent to an oxygen atom results in a higher chemical shift value. pressbooks.pub

In the context of this compound, NMR can be used to determine the relative and absolute configuration of its stereoisomers. The coupling patterns (splitting of signals) between adjacent protons provide information about the connectivity of atoms and the dihedral angles between them, which is crucial for stereochemical assignments. pressbooks.pub

Furthermore, NMR is a powerful technique for studying enzyme kinetics and mechanisms. By monitoring the changes in the NMR spectrum of a reaction mixture over time, the rates of substrate consumption and product formation can be determined. Kinetic data obtained from techniques like Variable Time Normalization Analysis (VTNA) can reveal the order of a reaction with respect to different reactants. For example, studies on the aza-Michael addition of dimethyl itaconate have shown that the reaction mechanism can be influenced by the choice of catalyst, solvent, and reactant concentrations. researchgate.net

The versatility of NMR allows for a wide range of experiments, from simple one-dimensional spectra for structural confirmation to more complex two-dimensional experiments that reveal correlations between different nuclei within a molecule. organicchemistrydata.org This detailed structural and mechanistic information is vital for a complete understanding of the biochemical reactions involving this compound.

X-ray Crystallography for Enzyme Structural Elucidation

X-ray crystallography is a primary technique for determining the high-resolution, three-dimensional structures of enzymes that interact with this compound. This method provides detailed insights into the architecture of the enzyme's active site, the binding of substrates and cofactors, and the catalytic mechanism.

A notable example is the structural elucidation of this compound-Δ-isomerase (Mii) from Eubacterium barkeri. The crystal structure, solved at a resolution of 2.70 Å, revealed that the enzyme is a tetramer with a diaminopimelate epimerase fold. nih.gov Each monomer consists of two domains with the active site located in a cleft between them. nih.gov The structure showed different conformations of the C-terminal domain, suggesting flexibility that may be important for catalysis. nih.gov

Docking experiments with (R)-3-methylitaconate into the active site of Mii suggested the mechanistic roles of key catalytic residues, such as Lys62 and Cys96. nih.gov The positioning of the substrate allows Cys96, acting as a thiolate, to deprotonate C-3 of the substrate. nih.gov

The structural information obtained from X-ray crystallography is invaluable for understanding enzyme function at a molecular level. It allows for detailed comparisons with related enzymes and provides a basis for designing experiments, such as site-directed mutagenesis, to probe the roles of specific amino acid residues.

Enzyme Organism Resolution (Å) Key Structural Features
This compound-Δ-isomerase (Mii)Eubacterium barkeri2.70Tetramer, diaminopimelate epimerase fold, two-domain monomer, active site in inter-domain cleft. nih.gov
Muconate Lactonizing Enzyme (MLE)Pseudomonas putida PRS20001.85Homo-octamer, two large domains and a C-terminal subdomain, irregular α/β-barrel domain. nih.gov
Intramolecular Mesaconyl-Coenzyme A Transferase (MCT)Roseiflexus castenholziiNot specifiedDimer, Rossmann fold larger domain and a small domain. frontiersin.org

Gene Cloning, Expression, and Mutagenesis for Functional Enzyme Analysis

To functionally characterize enzymes involved in this compound metabolism, researchers rely on the techniques of gene cloning, heterologous expression, and site-directed mutagenesis. These molecular biology tools allow for the production of large quantities of purified enzymes and the systematic investigation of the roles of individual amino acid residues.

The process typically begins with the identification and isolation of the gene encoding the enzyme of interest. This gene is then cloned into an expression vector, which is introduced into a suitable host organism, such as Escherichia coli. nih.govmdpi.com The host organism can then be induced to overproduce the recombinant enzyme, which can be purified for further study. mdpi.com

For example, the gene mii from E. barkeri, which encodes this compound-Δ-isomerase, was successfully cloned and expressed in E. coli. nih.gov This enabled the production of sufficient quantities of the enzyme for crystallization and biochemical characterization.

Site-directed mutagenesis is a powerful technique used to create specific changes in the amino acid sequence of a protein. nih.gov By replacing a targeted amino acid with another, researchers can test hypotheses about its role in substrate binding, catalysis, or protein stability. This approach has been used to probe the function of active site residues in various enzymes. nih.gov The combination of gene cloning, expression, and mutagenesis provides a robust framework for dissecting the structure-function relationships of enzymes that act on this compound.

Technique Application in this compound Research Example
Gene Cloning Isolation and replication of the gene encoding an enzyme involved in this compound metabolism.Cloning of the mii gene from Eubacterium barkeri. nih.gov
Heterologous Expression Production of large quantities of a target enzyme in a host organism.Expression of this compound-Δ-isomerase in E. coli. nih.gov
Site-Directed Mutagenesis Creation of specific mutations in the gene to alter the amino acid sequence of the enzyme.Targeting active-site residues in propene monooxygenase to alter stereoselectivity. nih.gov

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction

Computational chemistry and molecular modeling have become essential tools for predicting and understanding the reaction mechanisms of enzymes that metabolize this compound. These methods complement experimental data by providing detailed insights into the energetics and geometries of transition states and intermediates that are often difficult to observe directly.

Techniques such as ab initio molecular orbital theory and density functional theory (DFT) are used to calculate the electronic structure of molecules and predict their reactivity. mit.eduprinceton.edu These quantum mechanical methods can be applied to model the active site of an enzyme and its interaction with the substrate. For more complex systems, hybrid quantum mechanics/molecular mechanics (QM/MM) procedures are employed, where the reactive part of the system is treated with a high level of theory (QM) and the surrounding protein and solvent are treated with a more computationally efficient method (MM).

These computational approaches can be used to:

Predict the most likely reaction pathway by calculating the activation energies for different possible mechanisms.

Identify key amino acid residues involved in catalysis and substrate binding.

Simulate the conformational changes that occur during the catalytic cycle.

For instance, computational models can help to understand how the presence of a silicon atom bonded to the carbon of silyldiazoalkanes alters their structure and reactivity from a pseudomonoradical to a zwitterionic one in [3+2] cycloaddition reactions. mdpi.com Such studies can predict a one-step mechanism for these polar reactions and calculate activation enthalpies that are in good agreement with experimental results. mdpi.com

Transcriptome and Metabolome Analysis for Pathway Identification

Integrated transcriptome and metabolome analyses provide a systems-level view of the cellular processes involving this compound. This dual-omics approach allows researchers to correlate changes in gene expression with alterations in the metabolite profile, thereby identifying novel metabolic pathways and regulatory networks. nih.gov

Transcriptome analysis, often performed using techniques like RNA sequencing, quantifies the expression levels of all genes in a cell or tissue under specific conditions. mdpi.com This can reveal the upregulation or downregulation of genes encoding enzymes in a particular metabolic pathway in response to a stimulus.

Metabolome analysis, typically carried out using mass spectrometry or NMR, provides a snapshot of all the small molecules (metabolites) present in a biological sample. frontiersin.org By comparing the metabolomes of cells under different conditions, researchers can identify metabolites whose concentrations are significantly altered. researchgate.net

By integrating these two datasets, it is possible to map the connections between gene expression and metabolic output. nih.gov For example, if the expression of a particular enzyme-encoding gene is upregulated and the concentration of its product (e.g., this compound) is also increased, this provides strong evidence for the involvement of that gene in the metabolic pathway. This approach has been successfully used to identify genes and metabolites involved in various biosynthetic pathways. nih.govmdpi.com

Omics Approach Information Provided Application to this compound Research
Transcriptome Analysis Gene expression levels.Identification of genes encoding enzymes in the this compound pathway that are differentially expressed under certain conditions.
Metabolome Analysis Concentrations of metabolites.Detection and quantification of this compound and related metabolites to understand metabolic fluxes.
Integrated Analysis Correlation between gene expression and metabolite levels.Elucidation of novel metabolic pathways and regulatory networks involving this compound.

Synthesis of 3 Methylitaconate Derivatives and Metabolic Engineering Approaches

Rational Design and Synthesis of 3-Methylitaconate (B134155) Analogs and Prodrugs

The development of specialized derivatives of this compound and related itaconates has been driven by the need for precise analytical tools and improved delivery systems for research and potential therapeutic applications. These efforts involve sophisticated synthetic chemistry and an understanding of molecular interactions.

Synthesis of Methyl Itaconate-Anthracene Adducts as Chiral Probes

Table 1: Synthesis Yield and Steps for Methyl Itaconate-Anthracene Adducts (MIAs)

ParameterValueSource
Starting MaterialDimethyl itaconate rsc.orgresearchgate.net
Number of Synthesis Steps6 rsc.orgresearchgate.net
Overall Yield49% rsc.orgresearchgate.net
ApplicationChiral probes rsc.orgresearchgate.netresearchgate.net

Design of Cell-Permeable Derivatives for Research Applications

The design of cell-permeable derivatives of itaconates, including those related to this compound, is crucial for enhancing their cellular uptake and efficacy in biological research. Endogenous itaconate itself requires high concentrations (above 100 μM) to exert beneficial effects, and its direct application can be limited by cellular permeability nih.govrsc.org. To overcome these limitations, researchers have developed various derivatives.

One approach involves creating hybrid prodrugs, such as itaconate-derived CO-releasing molecules (ItaCORMs). These compounds are designed to release both itaconate and the gasotransmitter carbon monoxide (CO) upon esterase-triggered cleavage. This dual release mechanism aims to achieve beneficial effects at lower concentrations (<10 μM) while mitigating the toxicity associated with uncontrolled CO application nih.govrsc.orgresearchgate.net. Examples include derivatives conjugated with an esterase-triggered CO-releasing acyloxycyclohexadiene–Fe(CO)₃ unit rsc.orgresearchgate.net.

Other cell-permeable derivatives include lipophilic modifications, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI). DMI, for instance, has been shown to be membrane-permeable and can influence inflammatory pathways by selectively inhibiting certain cytokines nih.govgoogle.com. These modifications enhance cellular penetration, allowing for more effective modulation of cellular processes in research settings nih.gov.

Metabolic Engineering Strategies for Enhanced Production in Microbial Hosts

Metabolic engineering offers powerful tools to optimize the production of itaconates and their derivatives in microbial hosts. Strategies focus on enhancing flux through native pathways, introducing heterologous pathways, and eliminating competing or degradation routes.

Overexpression of Pathway-Specific Genes and Transcription Factors

The overexpression of key genes and regulatory elements within metabolic pathways can significantly boost the production of target compounds. In Ustilago maydis, for example, metabolic engineering efforts have focused on enhancing itaconate yield. Overexpression of the pathway-specific transcription factor Ria1 or the mitochondrial tricarboxylic acid transporter Mtt1 has been shown to result in a twofold increase in itaconate yield nih.govresearchgate.net. These genetic modifications likely improve the efficiency of substrate transport or gene regulation, thereby channeling more resources towards itaconate biosynthesis nih.govresearchgate.net.

Further metabolic engineering strategies for itaconate production have been explored in other microbial hosts. For instance, the heterologous expression of genes from Aspergillus terreus, such as cadA (encoding cis-aconitate decarboxylase), mttA, and mfsA, in Komagataella phaffii has enabled itaconate production from methanol, achieving titers of up to 28 g·L⁻¹ researchgate.net.

Genetic Manipulation for Altering Bioconversion Pathways

Altering or eliminating competing bioconversion pathways is a critical strategy for maximizing the yield of desired itaconate derivatives. In Aspergillus niger, research has identified two novel bioconversion pathways for itaconic acid (IA). One pathway converts IA into pyruvate (B1213749) and acetyl-CoA via itaconyl-CoA transferase (IctA) and itaconyl-CoA hydratase (IchA). Another pathway leads to the formation of 1-methyl itaconate through trans-aconitate methyltransferase (TmtA) nih.govd-nb.inforesearchgate.net.

Genetic manipulation of these pathways has demonstrated significant impacts on IA production. Deletion of the key genes ictA and ichA in A. niger led to increased IA production and titers, along with the cessation of IA bioconversion nih.govd-nb.inforesearchgate.net. Conversely, the deletion of tmtA resulted in a strong reduction of heterologous IA production, suggesting its crucial role in the conversion of IA to 1-methyl itaconate nih.govd-nb.inforesearchgate.net.

In Ustilago maydis, itaconate is produced via trans-aconitate, catalyzed by trans-aconitate decarboxylase (Tad1) and a cytosolic aconitate-Δ-isomerase (Adi1), representing an alternative pathway to the cis-aconitate route found in Aspergillus terreus nih.gov. Furthermore, the enzyme this compound-delta-isomerase (Mii) from Eubacterium barkeri catalyzes the reversible conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate, participating in the nicotinate (B505614) fermentation pathway nih.gov. Understanding and manipulating these bioconversion pathways are essential for directing metabolic flux towards specific desired products.

Table 2: Impact of Gene Manipulation on Itaconic Acid (IA) Production in Aspergillus niger

Gene ManipulatedOutcomeEffect on IA ProductionEffect on BioconversionSource
Deletion of ictA and ichAInhibition of IA to pyruvate/acetyl-CoA pathwayIncreasedCessation nih.govd-nb.inforesearchgate.net
Deletion of tmtAInhibition of IA to 1-methyl itaconate pathwayReducedNot specified nih.govd-nb.inforesearchgate.net

Table 3: Effects of Gene Overexpression on Itaconate Yield in Ustilago maydis

Gene OverexpressedEffect on Itaconate YieldSource
Ria1 (Transcription Factor)Twofold increase nih.govresearchgate.net
Mtt1 (Mitochondrial Transporter)Twofold increase nih.govresearchgate.net

Compound List:

this compound

Itaconate (IA)

Dimethyl itaconate (DMI)

Methyl Itaconate-Anthracene Adducts (MIAs)

4-octyl itaconate (4-OI)

Itaconic acid

Citraconate

2,3-dimethylmaleate

Trans-aconitate

Cis-aconitate

Pyruvate

Acetyl-CoA

Fumarate (B1241708)

Dimethyl fumarate (DMF)

3-methyltetrahydofuran

4-methyl itaconate

1-methyl itaconate

1,4-dimethyl itaconate

Future Perspectives and Emerging Research Avenues

Elucidation of Novel Metabolic Fates and Unexplored Functions of 3-Methylitaconate (B134155)

Current knowledge primarily situates this compound as an intermediate in the nicotinate (B505614) fermentation pathway in anaerobic bacteria like Eubacterium barkeri. nih.gov In this context, it is reversibly converted from 2-methyleneglutarate (B1258928). nih.gov However, the full extent of its metabolic fates and physiological functions is far from being completely mapped. Future research is poised to investigate several key areas:

Exploration of Alternative Metabolic Pathways: Beyond its role in nicotinate metabolism, there is a need to investigate whether this compound participates in other metabolic networks. Given its structural similarity to itaconate, a known immunomodulatory and antimicrobial metabolite, it is plausible that this compound may have analogous or distinct roles in cellular metabolism and signaling. nih.gov The potential for this compound to be an intermediate in pathways connecting amino acid degradation (such as the leucine (B10760876) degradation pathway which produces related C5 dicarboxylic acids) and central carbon metabolism warrants further investigation. nih.gov

Identification of Unexplored Biological Functions: The functional significance of this compound in various organisms, from microbes to potentially higher eukaryotes, is an open question. Research efforts could focus on its potential roles in cellular processes such as stress response, cell-to-cell communication, and as a signaling molecule. The structural features of this compound, including its double bond and carboxyl groups, suggest it could interact with a variety of biological molecules, thereby influencing cellular activities in yet-to-be-discovered ways.

Deeper Understanding of Intracellular Target Interactions and Post-translational Modifications

The biological effects of metabolites are often mediated through their interactions with intracellular macromolecules and their ability to induce post-translational modifications (PTMs). wikipedia.org For this compound, this is a nascent field of study with significant potential for new discoveries.

A recent groundbreaking discovery has shown that itaconate can be converted to itaconyl-CoA, which then acylates lysine (B10760008) residues on proteins, a novel PTM termed "lysine itaconylation". nih.gov This finding opens up the exciting possibility that this compound could undergo a similar activation to a coenzyme A thioester and subsequently modify proteins. Future research will likely focus on:

Identifying Protein Targets of this compound: A crucial step will be to identify the specific proteins that are modified by or interact with this compound or its derivatives. This could involve proteomic approaches to screen for proteins that are covalently modified by this compound in a process analogous to itaconation. nih.gov Understanding which proteins are targeted will provide critical insights into the cellular processes regulated by this metabolite.

Characterizing the Functional Consequences of this compound-Mediated PTMs: Once target proteins are identified, it will be essential to determine how their function is altered by the modification. This could involve changes in enzymatic activity, protein stability, subcellular localization, or interactions with other proteins. Such studies will be vital for elucidating the molecular mechanisms underlying the biological functions of this compound.

Potential Research DirectionKey Objectives
Identification of this compound-Binding Proteins - Develop probes to capture interacting proteins. - Utilize proteomic techniques to identify binding partners.
Investigation of this compound-Induced PTMs - Search for evidence of "lysine 3-methylitaconylation". - Characterize the enzymes responsible for this modification.
Functional Analysis of Modified Proteins - Determine the impact of modification on protein function. - Elucidate the downstream cellular effects.

Discovery of Additional Enzymatic Activities and Pathways Involving this compound

The known enzymatic landscape for this compound is currently limited to a few key enzymes. Expanding our knowledge of the enzymes that produce, degrade, and interconvert this compound is fundamental to understanding its metabolic significance.

The enzyme this compound-delta-isomerase from Eubacterium barkeri catalyzes the reversible conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate. nih.gov Additionally, 2-methyleneglutarate mutase interconverts 2-methyleneglutarate and (R)-3-methylitaconate. nih.gov Future research in this area will likely involve:

Genome Mining for Novel Enzymes: Bioinformatic approaches can be used to search for genes encoding enzymes with homology to known itaconate and methylitaconate metabolizing enzymes. This could lead to the discovery of new enzymes with novel catalytic activities related to this compound in a wider range of organisms.

Biochemical Characterization of New Enzymatic Reactions: Once candidate enzymes are identified, their substrate specificity and catalytic mechanisms will need to be characterized in detail. This will not only expand our understanding of this compound metabolism but could also provide new biocatalysts for biotechnological applications.

Reconstruction of Complete Metabolic Pathways: The discovery of new enzymes will enable the reconstruction of complete metabolic pathways involving this compound. This will provide a more holistic view of its metabolic context and its connections to other metabolic networks. researchgate.net

EnzymeFunctionOrganism
This compound-delta-isomerase Reversible conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate nih.govEubacterium barkeri nih.gov
2-Methyleneglutarate mutase Interconversion of 2-methyleneglutarate and (R)-3-methylitaconate nih.govEubacterium barkeri nih.gov

Advancements in Biotechnological Production and Sustainable Biorefinery Applications

The development of sustainable and bio-based chemical production is a key goal for the future. mdpi.com Itaconic acid is recognized as a valuable platform chemical that can be produced through fermentation and used in the synthesis of polymers and biofuels. dntb.gov.uaresearchgate.net Given its structural similarity, this compound holds similar promise as a bio-based building block for the chemical industry.

Future advancements in this area will likely focus on:

Metabolic Engineering for this compound Production: By leveraging the tools of synthetic biology, microorganisms such as Escherichia coli or yeast can be engineered to produce this compound from renewable feedstocks. google.com This would involve the introduction of genes encoding the necessary enzymes for a this compound biosynthesis pathway and optimizing metabolic fluxes to maximize production.

Development of Biorefinery Processes: Integrating the biotechnological production of this compound into a biorefinery concept would enable the conversion of biomass into a range of value-added products. researchgate.net this compound could serve as a monomer for the synthesis of novel bioplastics and resins with unique properties, or as a precursor for the production of other specialty chemicals.

Exploration of Novel Applications: Research into the chemical derivatization of this compound will be crucial for unlocking its full potential in various applications. For instance, its esters, such as dimethyl itaconate, have shown interesting biological activities, suggesting that derivatives of this compound could also have applications in pharmaceuticals or agrochemicals. researchgate.net

Q & A

Q. What metadata standards are critical for sharing this compound research data?

  • Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental conditions (pH, temperature, strain details), raw spectral data (NMR/LC-MS), and computational workflows (e.g., Python scripts for kinetic modeling). Use repositories like Metabolomics Workbench or Zenodo, ensuring DOI assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.